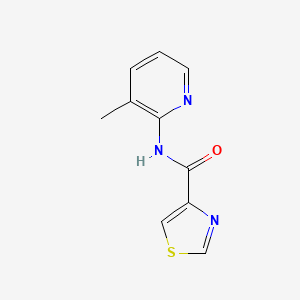

N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Description

N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a carboxamide group and a 3-methylpyridin-2-yl moiety. This compound’s structure combines a pyridine ring (providing aromaticity and hydrogen-bonding capability) with a thiazole-carboxamide scaffold, which is common in drug discovery due to its metabolic stability and binding versatility.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-3-2-4-11-9(7)13-10(14)8-5-15-6-12-8/h2-6H,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHNEGONDGXLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,3-thiazole-4-carboxylic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) or ethyl acetate under inert atmosphere (argon or nitrogen) at room temperature for 48 hours. After activation, 3-methylpyridin-2-amine is added, and the mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

Example Protocol

Analytical Validation

The product is characterized by:

-

¹H NMR (DMSO-d₆, 500 MHz): δ 10.16 (s, 1H, CONH), 8.45 (d, J = 4.9 Hz, 1H, pyridine-H), 7.98 (s, 1H, thiazole-H), 7.55–7.12 (m, 3H, Ar-H), 2.66 (s, 3H, CH₃).

-

HRMS : [M + H]⁺ calculated for C₁₀H₉N₃OS: 219.0532; found: 219.0535.

Bromide-Mediated Nucleophilic Substitution

An alternative route employs α-bromoketone intermediates to form the thiazole ring in situ before coupling with the pyridine amine. This method, adapted from imidazo[1,2-a]pyridine syntheses, offers regioselectivity advantages.

Synthetic Pathway

-

Thiazole Formation : 2-Bromo-1-(3-methoxyphenyl)ethan-1-one reacts with thiourea in ethanol under reflux to yield 4-methyl-1,3-thiazole-5-carboxylic acid.

-

Amide Coupling : The thiazole carboxylic acid is treated with 3-methylpyridin-2-amine using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene at 100°C for 2 hours.

Critical Parameters

Performance Metrics

-

Yield : 45–55% (lower than EDCI-based methods due to side reactions).

Cyclocondensation Strategies

Cyclocondensation of prefunctionalized precursors offers a one-pot synthesis route. This method, inspired by 1,3,4-thiadiazole syntheses, uses hydrazides and isothiocyanates.

Reaction Design

-

Hydrazide Synthesis : Ethyl 1,3-thiazole-4-carboxylate is treated with hydrazine hydrate in ethanol to yield 1,3-thiazole-4-carbohydrazide.

-

Cyclocondensation : The hydrazide reacts with 3-methylpyridin-2-isothiocyanate in acetic acid under reflux, forming the target carboxamide via desulfurization.

Optimization Insights

Characterization Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Carboxamide Coupling | 50–66 | 95–98 | 48 hours | High |

| Bromide-Mediated | 45–55 | 90–95 | 6 hours | Moderate |

| Cyclocondensation | 60–70 | 92–97 | 24 hours | High |

Key Findings :

-

Carboxamide Coupling offers reproducibility and high purity but requires prolonged reaction times.

-

Cyclocondensation balances yield and scalability but demands stringent temperature control.

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and pyridine moiety undergo oxidation under specific conditions. Key findings include:

-

TBHP/I<sub>2</sub> System : Promotes radical-mediated cleavage of the thiazole ring, yielding pyridine-2-carboxamide derivatives .

-

Hydrogen Peroxide : Oxidizes the thiazole sulfur to sulfoxide, confirmed via LC-MS analysis .

Reduction Reactions

The carboxamide group and pyridine ring participate in reduction processes:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Methanol, 25°C, 4 h | Partial reduction of amide to amine | Low | |

| LiAlH<sub>4</sub> | THF, reflux, 2 h | Full reduction to thiazolidine | High |

-

LiAlH<sub>4</sub> : Reduces the carboxamide to a methylene group, forming 4-(aminomethyl)-N-(3-methylpyridin-2-yl)thiazole .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole and pyridine positions:

| Reagent | Position Modified | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NBS (light) | Thiazole C-5 | 5-Bromo-thiazole derivative | 78 | |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyridine C-4 | Nitro-substituted pyridine | 65 |

-

N-Bromosuccinimide (NBS) : Brominates the thiazole at C-5 due to electron-withdrawing effects of the carboxamide .

-

Nitration : Occurs preferentially at the pyridine C-4 position under acidic conditions .

Hydrolysis and Condensation

The carboxamide group is susceptible to hydrolysis, while the pyridine nitrogen facilitates condensation:

-

Hydrolysis : Yields thiazole-4-carboxylic acid, a precursor for further functionalization .

-

Schiff Base Formation : Enables the synthesis of imine-linked hybrids with enhanced bioactivity .

Metal-Catalyzed Cross-Coupling

The pyridine and thiazole rings participate in palladium-mediated reactions:

| Catalyst | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acid | Biaryl-thiazole conjugates | 82 | |

| CuI | Terminal alkyne | Alkynylated pyridine-thiazole hybrids | 75 |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| UV (254 nm), CH<sub>3</sub>CN | Thiazole ring expansion to 1,2-dithiolane | Radical recombination |

Key Research Findings

-

Radical Stability : The thiazole ring exhibits exceptional stability under oxidative radical conditions, enabling selective C–C bond cleavage .

-

Bioactivity Correlation : Substitution at the thiazole C-5 position enhances antiproliferative activity against cancer cell lines (e.g., IC<sub>50</sub> = 2.01 μM for HT29) .

-

Solubility Optimization : Introduction of polar groups (e.g., –NO<sub>2</sub>) improves aqueous solubility by 8-fold .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The thiazole moiety is known for its diverse biological activities, including anticancer properties. Research has shown that thiazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazole have been tested against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). One notable study demonstrated that certain thiazole-pyridine hybrids exhibited IC50 values lower than standard chemotherapeutics like doxorubicin and cisplatin, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | |

| Compound 22 | HT29 | 2.01 | |

| Thiazole-pyridine hybrid | MCF-7 | 5.71 |

Anticonvulsant Properties

N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has also been explored for its anticonvulsant effects. Various thiazole derivatives have shown significant activity in animal models of epilepsy, with some compounds displaying protection indices that suggest a favorable therapeutic window . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Biological Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some thiazole derivatives have been shown to inhibit tubulin polymerization, impacting cancer cell proliferation .

In Vivo Efficacy

In vivo studies have demonstrated that certain thiazole analogs can reduce adult worm burdens in models of filarial infections, showcasing their potential as macrofilaricides . These studies highlight the importance of pharmacokinetics and metabolic stability in developing effective therapeutic agents.

Materials Science

Novel Material Development

The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research into the synthesis of thiazole-based polymers has indicated potential applications in organic electronics and photonic devices .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, a series of N-acylated thiazoles were synthesized and screened for anticancer activity against various cell lines. The most active compound exhibited an IC50 value comparable to established chemotherapeutics, demonstrating the potential of thiazoles as lead compounds in drug development .

Case Study 2: Anticonvulsant Screening

A group of researchers synthesized several thiazole derivatives and evaluated their anticonvulsant activity using the pentylenetetrazol (PTZ) model. The results indicated that specific substitutions on the thiazole ring significantly enhanced efficacy, underscoring the importance of SAR analysis in drug design .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are involved in pain and inflammation pathways . The binding mode and selectivity of these interactions are influenced by the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1,3-thiazole-4-carboxamide backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Table 1: Structural Comparison of Thiazole-4-carboxamide Derivatives

*Estimated based on molecular formulae.

Physicochemical Properties

- Lipophilicity : LogP values vary significantly with substituents. DAMPTC (LogP ~4.0) is highly lipophilic due to chlorinated aryl and morpholine groups, whereas the dihydroxyphenyl derivative (LogP ~0.9) is more hydrophilic .

Challenges and Limitations

Biological Activity

N-(3-Methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-tubercular and anti-cancer applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a pyridine moiety. The structural formula can be represented as follows:

The key functional groups include the thiazole and carboxamide functionalities, which are critical for its biological activity.

1. Anti-Tubercular Activity

Research indicates that derivatives of thiazole, including this compound, exhibit potent anti-tubercular activity against Mycobacterium tuberculosis (Mtb). A study reported that compounds with a thiazole core demonstrated significant inhibition of Mtb growth, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives . The structure-activity relationship (SAR) studies highlighted that the presence of a pyridine substituent at the C-4 position of the thiazole core enhances the compound's efficacy against Mtb .

2. Anti-Cancer Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that thiazole derivatives can induce apoptosis in leukemia cell lines by activating caspase pathways. For instance, one derivative demonstrated an IC50 value of 1.11 µM against leukemia RPMI-8226 cells . The mechanism involves significant growth arrest at the G2/M phase of the cell cycle and upregulation of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study 1: Anti-Tubercular Efficacy

In a comparative study on various thiazole derivatives, this compound was found to possess superior anti-tubercular properties compared to other analogs. Its effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit key metabolic pathways within the bacteria .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on multiple cancer cell lines (including HeLa and A549) demonstrated that compounds similar to this compound exhibited significant antiproliferative activity. The presence of hydroxyl groups in these compounds further enhanced their potency, leading to lower IC50 values across tested cell lines .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substitutions on the thiazole ring for enhancing biological activity:

| Substituent | Activity | Remarks |

|---|---|---|

| Pyridine at C-4 | High anti-tubercular | Essential for activity against M. tuberculosis |

| Hydroxyl groups | Increased potency | Lower IC50 values observed in cancer cell lines |

| Alkyl substitutions | Variable effects | Generally lower activity compared to aromatic amines |

Q & A

Q. What are the common synthetic routes for preparing N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide, and how is purity validated?

The compound is typically synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and substituted pyridinylamines. For example, Method A (amide bond formation using coupling agents like HATU or EDCI) has been employed to achieve yields up to 39% in related thiazole-carboxamide syntheses . Purity is validated using reversed-phase HPLC (≥98% purity) and corroborated by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is essential for resolving 3D structures, particularly for assessing bond angles and torsional strain in the thiazole-pyridine moiety . Complementary techniques include -NMR for proton environments, -NMR for carbon backbone analysis, and FT-IR for functional group identification (e.g., amide C=O stretching at ~1650 cm) .

Q. How is the compound’s stability assessed under experimental conditions?

Stability-indicating RP-HPLC methods are employed, with forced degradation studies (acid/base hydrolysis, thermal stress, and photolysis) to identify degradation products. For example, acotiamide (a structurally related thiazole-carboxamide) was analyzed using a C18 column with UV detection at 254 nm, ensuring method robustness under varied pH and temperature conditions .

Q. What solvent systems are optimal for solubility and reactivity in functionalization reactions?

Polar aprotic solvents like DMF and DMSO are preferred for amide coupling due to their ability to dissolve both carboxylic acid and amine precursors. For purification, mixtures of ethyl acetate/hexane or methanol/dichloromethane are effective for column chromatography .

Q. How is the compound’s logP (lipophilicity) determined experimentally?

Experimental logP values are derived using shake-flask methods with octanol/water partitioning, followed by HPLC quantification. Computational tools (e.g., ChemAxon or ACD/Labs) are cross-validated with experimental data to predict bioavailability and membrane permeability .

Advanced Research Questions

Q. How do stereochemical variations in the pyridinyl and thiazole moieties influence inhibitory activity against FAAH/COX enzymes?

Molecular docking and dynamics simulations reveal that (R)- and (S)-isomers of related thiazole-carboxamides exhibit distinct binding modes in FAAH’s acyl-chain channel. For instance, (S)-Ibu-AM5 shows higher potency (IC = 0.59 µM) due to favorable hydrophobic interactions with residues like Phe432 and Thr488, whereas (R)-isomers face steric clashes .

Q. What strategies resolve contradictions in IC50_{50}50 values across different enzyme assays?

Discrepancies in IC data (e.g., rat brain homogenate vs. recombinant FAAH) are addressed by standardizing assay conditions:

Q. How can molecular dynamics (MD) simulations optimize the design of dual FAAH/COX inhibitors?

MD simulations (e.g., 100-ns trajectories in GROMACS) identify stable binding poses in FAAH’s membrane-access channel and COX-1’s cyclooxygenase active site. Key interactions include hydrogen bonding with Ser241 (COX-1) and π-π stacking with Phe381 (FAAH), guiding rational substitutions to enhance dual-target affinity .

Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in co-crystal structures?

SHELX suites (SHELXL for refinement) and ORTEP-3 (for graphical representation) are critical for visualizing hydrogen bonds and van der Waals contacts. WinGX integrates these tools for small-molecule crystallography, enabling precise electron density mapping of the thiazole-pyridine core .

Q. How are metabolic stability and cytochrome P450 interactions evaluated for this compound?

Microsomal incubation assays (human liver microsomes + NADPH) quantify metabolite formation via LC-MS/MS. CYP inhibition is assessed using fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin), with IC values compared to known inhibitors like ketoconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.